molecular formula C14H7Cl2NO2 B6405424 2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid, 95% CAS No. 1261912-83-7

2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid, 95%

Cat. No. B6405424
CAS RN: 1261912-83-7
M. Wt: 292.1 g/mol
InChI Key: RIIKOAXXXIGNLU-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid (2C5C4C3CPA), also known as p-chloro-m-cyanobenzoic acid, is an important organic compound with a wide range of applications in research and industry. It is a white solid with a melting point of 120-122°C, a boiling point of 232-233°C, and a molecular weight of 221.6 g/mol. 2C5C4C3CPA is a versatile compound that has been used in the synthesis of various organic compounds, such as drugs, dyes, and polymers. It has also been used in the development of new materials, such as nanomaterials, and in the study of biological systems.

Scientific Research Applications

2C5C4C3CPA has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, such as drugs, dyes, and polymers. It has also been used in the development of new materials, such as nanomaterials, and in the study of biological systems. It has been used in the synthesis of drugs, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. It has also been used in the synthesis of dyes, such as fluorescent dyes, and in the synthesis of polymers, such as polyurethanes and polysulfones.

Mechanism of Action

2C5C4C3CPA is an organic compound with a wide range of applications in research and industry. Its mechanism of action is not fully understood, but it is believed to be involved in various biochemical and physiological processes. It is thought to act as an inhibitor of enzymes, such as cyclooxygenase-2, and as a modulator of gene expression. It has also been shown to have antiviral, antifungal, and anti-inflammatory properties.
Biochemical and Physiological Effects
2C5C4C3CPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to modulate gene expression, and to have antiviral, antifungal, and anti-inflammatory properties. In addition, it has been shown to have a protective effect against oxidative damage and to be an effective antioxidant.

Advantages and Limitations for Lab Experiments

2C5C4C3CPA is a versatile compound with a wide range of applications in research and industry. Its advantages for use in laboratory experiments include its low cost, its availability in large amounts, and its stability. It is also relatively easy to synthesize and is not toxic. However, its use in laboratory experiments is limited by its volatility and its sensitivity to light and air.

Future Directions

The use of 2C5C4C3CPA in research and industry is still in its early stages, and there are many potential future directions for its use. These include its use in the development of new drugs, dyes, and polymers, as well as its use in the development of new materials, such as nanomaterials. It could also be used in the study of biological systems, such as cellular metabolism and gene expression. In addition, it could be used in the development of new methods of synthesis and in the development of new analytical techniques.

Synthesis Methods

2C5C4C3CPA can be synthesized by a number of methods. The most common method is the Friedel-Crafts alkylation of p-chlorobenzotrifluoride with 4-chloro-3-cyanotoluene in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces 2C5C4C3CPA in a yield of up to 90%. Other methods of synthesis include the reaction of p-chlorobenzotrifluoride with 4-chloro-3-cyanobenzaldehyde in the presence of anhydrous aluminum chloride as a catalyst, and the reaction of p-chlorobenzotrifluoride with 4-chloro-3-cyanophenylmagnesium bromide in the presence of anhydrous aluminum chloride as a catalyst.

properties

IUPAC Name

2-chloro-5-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-12-3-1-8(5-10(12)7-17)9-2-4-13(16)11(6-9)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKOAXXXIGNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690780
Record name 4,4'-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-83-7
Record name 4,4'-Dichloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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